molecular formula C15H12F2O4 B1420287 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid CAS No. 1095565-68-6

3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid

Número de catálogo: B1420287
Número CAS: 1095565-68-6
Peso molecular: 294.25 g/mol
Clave InChI: UGFHLOYCSQLPNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-(difluoromethoxy)benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows for the introduction of diverse functional groups, making it a versatile building block in the development of complex molecules.

Table 1: Synthetic Routes and Yields

Reaction TypeConditionsYield (%)
EsterificationReflux in methanol with sulfuric acid87
AmidationDMF with HBTU and TEA86
Coupling ReactionsUsing coupling agents like EDC85

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. Research indicates that it may act as a modulator for specific biological targets, particularly in the context of drug development.

Case Study: Anticancer Activity

A study explored the effects of 3-{[2-(difluoromethoxy)phenyl]methoxy}benzoic acid on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.

Biological Research

In biological assays, this compound has been utilized as a ligand or a probe to study enzyme interactions and receptor binding affinities. Its difluoromethoxy group enhances binding capabilities, making it a valuable tool in biochemical research.

Table 2: Biological Activity Overview

Target Enzyme/ProteinActivity ObservedReference
Protein KinaseInhibition of activity
G-protein Coupled ReceptorsModulation of signaling pathways

Material Science

Beyond biological applications, this compound is being explored for its use in material science. Its unique chemical structure allows for the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Environmental Applications

Recent studies have also suggested potential uses in environmental science, particularly in the degradation of pollutants. The compound's reactivity could facilitate the breakdown of hazardous substances in wastewater treatment processes.

Mecanismo De Acción

The mechanism of action of 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

    3-{[2-(Methoxy)phenyl]methoxy}benzoic acid: Similar structure but lacks the difluoromethoxy group.

    3-{[2-(Trifluoromethoxy)phenyl]methoxy}benzoic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    3-{[2-(Chloromethoxy)phenyl]methoxy}benzoic acid: Contains a chloromethoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid, also known as DFMBA, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of DFMBA can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12F2O4
  • Molecular Weight : 296.25 g/mol

2. Anticancer Activity

Research indicates that DFMBA may possess anticancer properties. A study focusing on the effects of similar benzoic acid derivatives demonstrated their ability to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

CompoundCell LineIC50 (µM)Mechanism
DFMBAA54950Apoptosis induction
DFMBAH1299100Inhibition of TGF-β1 signaling

In vivo studies have shown that DFMBA can reduce tumor growth in animal models by modulating inflammatory responses and inhibiting angiogenesis .

3. Anti-inflammatory Activity

DFMBA has also been evaluated for its anti-inflammatory effects. In a study involving pulmonary fibrosis models, DFMBA demonstrated the ability to alleviate symptoms by reducing inflammatory cytokines and improving lung function metrics in rats treated with bleomycin . The compound inhibited epithelial-mesenchymal transition (EMT), a critical process in fibrosis development, by downregulating TGF-β1 signaling pathways.

Case Study: Pulmonary Fibrosis Model

In a controlled experiment, rats were administered bleomycin to induce pulmonary fibrosis. Treatment with DFMBA resulted in:

  • Weight Loss Reduction : Significant improvement in body weight compared to the control group.
  • Lung Function Improvement : Enhanced metrics such as forced vital capacity (FVC) and reduced lung inflammation markers.
  • Histological Analysis : Decreased collagen deposition observed through Masson's trichrome staining.

The findings indicate that DFMBA effectively mitigated bleomycin-induced lung injury and inflammation, suggesting its potential therapeutic role in treating pulmonary fibrosis .

Q & A

Basic Questions

Q. Q1. What synthetic methodologies are commonly employed to prepare 3-{[2-(difluoromethoxy)phenyl]methoxy}benzoic acid?

A1. Synthesis typically involves coupling reactions between a difluoromethoxy-substituted benzyl bromide derivative and a benzoic acid scaffold. For example:

  • Step 1: Introduce the difluoromethoxy group to a 2-hydroxybenzaldehyde via nucleophilic substitution using chlorodifluoromethane under basic conditions .
  • Step 2: Reduce the aldehyde to a benzyl alcohol, followed by bromination to generate the benzyl bromide intermediate.
  • Step 3: Perform an etherification reaction with 3-hydroxybenzoic acid under alkaline conditions (e.g., K₂CO₃ in DMF) .
    Characterization is confirmed via 1H^1 \text{H}/13C^13 \text{C} NMR and LC-MS to verify regioselectivity and purity.

Q. Q2. How can researchers validate the structural integrity of this compound?

A2. Key analytical techniques include:

  • X-ray crystallography: Resolve the crystal structure to confirm the spatial arrangement of the difluoromethoxy and benzoic acid moieties (as demonstrated for related benzoic acid derivatives in ).
  • FT-IR spectroscopy: Identify characteristic peaks (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the carboxylic acid, C-O-C stretch for the ether linkage).
  • HPLC purity analysis: Use reverse-phase chromatography with UV detection (λ = 254 nm) to ensure >98% purity .

Q. Q3. What preliminary biological assays are recommended to assess its bioactivity?

A3. Initial screening should focus on:

  • Enzyme inhibition: Test against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to structural similarity to salicylic acid derivatives. Use fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .
  • Receptor binding: Radioligand displacement assays for G-protein-coupled receptors (GPCRs), leveraging the compound’s potential as a ligand for inflammation-related targets .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in observed biological activity across different assays?

A4. Contradictions often arise from assay-specific conditions or impurities:

  • Orthogonal validation: Replicate results using independent methods (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Purity reassessment: Employ high-resolution mass spectrometry (HRMS) to detect trace impurities that may interfere with activity .
  • Dose-response profiling: Evaluate activity across a broad concentration range (nM–μM) to identify non-linear effects.

Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

A5. SAR studies require systematic structural modifications:

  • Substituent variation: Synthesize analogs with altered difluoromethoxy positions (e.g., para vs. meta) or substituent replacements (e.g., trifluoromethoxy, methyl) via Suzuki-Miyaura cross-coupling or Ullmann reactions .
  • Pharmacophore mapping: Use computational tools (e.g., molecular docking) to predict interactions with targets like COX-2, followed by in vitro validation .
  • Bioisosteric replacement: Replace the benzoic acid group with a tetrazole or sulfonamide to modulate acidity and membrane permeability .

Q. Q6. How can researchers investigate the compound’s metabolic stability and pharmacokinetics?

A6. Key methodologies include:

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) to assess metabolic degradation. Monitor parent compound depletion via LC-MS/MS .
  • Plasma protein binding: Use equilibrium dialysis to determine unbound fraction, critical for efficacy predictions.
  • Permeability assays: Employ Caco-2 cell monolayers to evaluate intestinal absorption potential .

Q. Q7. What advanced applications exist in materials science for this compound?

A7. The difluoromethoxy group enhances thermal and chemical stability, making it suitable for:

  • Polymer synthesis: Incorporate as a monomer in polyesters or polyamides. Characterize thermal properties via DSC (Tg measurement) and TGA (decomposition onset) .
  • Coating additives: Study its role as a crosslinking agent in epoxy resins, evaluating hardness and solvent resistance via ASTM D3363 and D522 .

Q. Methodological Notes

  • Key references: Relied on PubChem, ECHA, and peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) for methodological rigor .

Propiedades

IUPAC Name

3-[[2-(difluoromethoxy)phenyl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O4/c16-15(17)21-13-7-2-1-4-11(13)9-20-12-6-3-5-10(8-12)14(18)19/h1-8,15H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFHLOYCSQLPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid
Reactant of Route 4
Reactant of Route 4
3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid
Reactant of Route 6
Reactant of Route 6
3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.